![molecular formula C14H15Cl2N3O3 B1398627 2-Tert-butyloxycarbonylaminomethyl-5-(3,4-dichlorophenyl)-[1,3,4]oxadiazole CAS No. 1053656-61-3](/img/structure/B1398627.png)
2-Tert-butyloxycarbonylaminomethyl-5-(3,4-dichlorophenyl)-[1,3,4]oxadiazole
Übersicht
Beschreibung
“2-Tert-butyloxycarbonylaminomethyl-5-(3,4-dichlorophenyl)-[1,3,4]oxadiazole” is a chemical compound with the molecular formula C14H15Cl2N3O3 . It belongs to the class of oxadiazoles, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the reaction of acyl hydrazides with α-bromo nitroalkanes . This process avoids the formation of a 1,2-diacyl hydrazide intermediate and can be performed under mild conditions .Molecular Structure Analysis
The molecular structure of “2-Tert-butyloxycarbonylaminomethyl-5-(3,4-dichlorophenyl)-[1,3,4]oxadiazole” includes a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The structure is stabilized by π–π interactions between the oxadiazole and phenyl rings .Chemical Reactions Analysis
The chemical reactions involving oxadiazole derivatives are diverse and depend on the substituents at the 2- and/or 5-positions of the oxadiazole ring . These substituents can modulate the heterocycle’s electronic and hydrogen bond-accepting capability .Physical And Chemical Properties Analysis
Oxadiazoles, including “2-Tert-butyloxycarbonylaminomethyl-5-(3,4-dichlorophenyl)-[1,3,4]oxadiazole”, are known for their low lipophilicity, which makes them valuable in drug development . They can act as bioisosteric hydrogen bond acceptors for carbonyl compounds such as ketones, esters, amides, and carbamates .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Research has illustrated the potential of 1,3,4-oxadiazole derivatives in exhibiting antioxidant properties. For instance, a study on new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties evaluated their antioxidant activity using DPPH and FRAP assays, revealing significant free-radical scavenging ability (Shakir, Ariffin, & Abdulla, 2014). Similarly, a series of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives were screened for antioxidant activity, demonstrating promising radical scavenging potential (Mallesha, Harish, Mohana, & Rekha, 2014).
Optoelectronic Applications
The structural and electronic properties of 1,3,4-oxadiazole derivatives have been harnessed for optoelectronic applications, including organic light-emitting diodes (OLEDs). One study focused on delayed luminescence in 2-methyl-5-(penta(9-carbazolyl)phenyl)-1,3,4-oxadiazole derivatives, indicating their suitability as acceptor portions of donor-acceptor fluorophores for OLEDs (Cooper et al., 2022). Another research effort synthesized and characterized new 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine derivatives, pointing towards their potential in developing safer anti-inflammatory and analgesic agents (Salama, 2020).
Biological Activities
1,3,4-Oxadiazole derivatives have been extensively studied for their biological activities, including antimicrobial and anti-proliferative effects. A study synthesizing 1,3,4-oxadiazole N-Mannich bases explored their antimicrobial and anti-proliferative activities, highlighting their efficacy against various pathogens and cancer cell lines (Al-Wahaibi et al., 2021).
Material Science
The inclusion of 1,3,4-oxadiazole units in materials science, particularly in the synthesis of high-performance polymers and electron-transport materials for OLEDs, showcases the chemical versatility and functional utility of these compounds. For example, the synthesis of novel bismaleimide resins containing 1,3,4-oxadiazole highlighted improved thermal properties and potential for high-performance applications (Tang et al., 2007).
Zukünftige Richtungen
The future directions for research on “2-Tert-butyloxycarbonylaminomethyl-5-(3,4-dichlorophenyl)-[1,3,4]oxadiazole” and similar compounds could involve further exploration of their potential applications in medicine and other fields . This could include the design and synthesis of new derivatives, in vivo biological evaluations, and clinical trials .
Eigenschaften
IUPAC Name |
tert-butyl N-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O3/c1-14(2,3)22-13(20)17-7-11-18-19-12(21-11)8-4-5-9(15)10(16)6-8/h4-6H,7H2,1-3H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMNEGYJJCIEPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201131191 | |
| Record name | 1,1-Dimethylethyl N-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201131191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyloxycarbonylaminomethyl-5-(3,4-dichlorophenyl)-[1,3,4]oxadiazole | |
CAS RN |
1053656-61-3 | |
| Record name | 1,1-Dimethylethyl N-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201131191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B1398548.png)
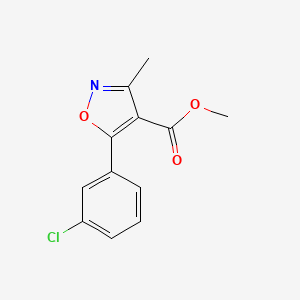
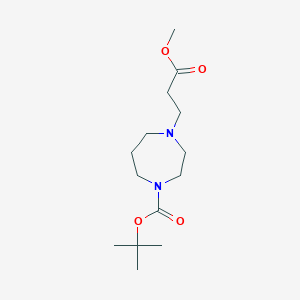
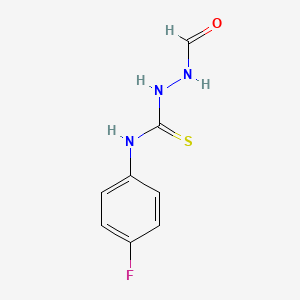
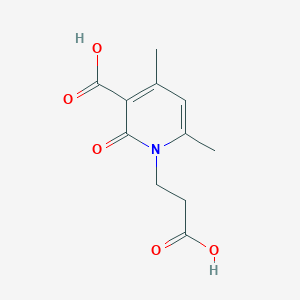
![1H-Pyrazolo[3,4-f]benzothiazol-6-amine](/img/structure/B1398555.png)
![3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one](/img/structure/B1398556.png)
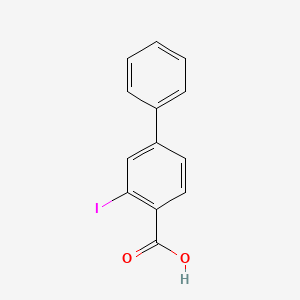



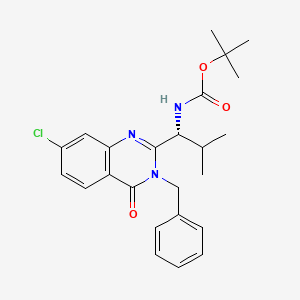
![1,1,3-Trimethyl-2-[3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl]-1H-benzo[e]indol-3-ium iodide](/img/structure/B1398567.png)